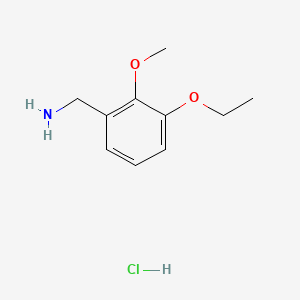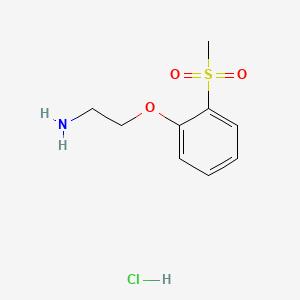
2-(2-methanesulfonylphenoxy)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methanesulfonylphenoxy)ethan-1-amine hydrochloride (2-MSPE-HCl) is a synthetic organic compound with a variety of potential applications in the fields of pharmacology, biochemistry, and physiology. It is a white powder with a molecular weight of 291.8 g/mol. 2-MSPE-HCl belongs to the class of compounds known as sulfonamides, which are characterized by their ability to inhibit the activity of certain enzymes. The compound has been used in a number of laboratory experiments, and it has been found to possess a number of interesting properties.
Wissenschaftliche Forschungsanwendungen
2-(2-methanesulfonylphenoxy)ethan-1-amine hydrochloride has been used in a number of scientific research applications. It has been used in studies of enzyme inhibition, as it has been found to inhibit the activity of certain enzymes. It has also been used in studies of drug metabolism, as it has been found to have an effect on the metabolism of certain drugs. Additionally, it has been used in studies of cellular signaling, as it has been found to affect the signaling pathways of certain cells.
Wirkmechanismus
2-(2-methanesulfonylphenoxy)ethan-1-amine hydrochloride has been found to act as an inhibitor of certain enzymes. It does so by binding to the active site of the enzyme, preventing the enzyme from catalyzing its reaction. This inhibition is reversible, meaning that when the compound is removed, the enzyme is able to resume its normal activity.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to affect the activity of certain enzymes, as discussed above. It has also been found to affect the metabolism of certain drugs, as well as the signaling pathways of certain cells. Additionally, it has been found to affect the production of certain hormones, as well as the activity of certain receptors.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-methanesulfonylphenoxy)ethan-1-amine hydrochloride has a number of advantages and limitations for use in laboratory experiments. The compound is relatively easy to synthesize, and it is stable in aqueous solutions. Additionally, it is relatively inexpensive to purchase. On the other hand, the compound is not very soluble in organic solvents, and it can be difficult to obtain in large quantities.
Zukünftige Richtungen
The potential future directions for 2-(2-methanesulfonylphenoxy)ethan-1-amine hydrochloride are numerous. The compound could be further studied in order to better understand its enzyme-inhibiting properties. Additionally, it could be studied in order to better understand its effects on drug metabolism and cellular signaling. Furthermore, it could be studied in order to better understand its effects on hormone production and receptor activity. Finally, it could be studied in order to develop new and improved synthetic methods for its production.
Synthesemethoden
2-(2-methanesulfonylphenoxy)ethan-1-amine hydrochloride can be synthesized in a two-step process. In the first step, 2-methanesulfonylphenol is reacted with ethylenediamine in the presence of a base such as sodium hydroxide. This reaction produces an intermediate compound known as 2-(2-methanesulfonylphenoxy)ethan-1-amine (2-MSPE). In the second step, the intermediate compound is reacted with hydrochloric acid to produce this compound. The reaction is typically carried out at room temperature and is complete within a few hours.
Eigenschaften
IUPAC Name |
2-(2-methylsulfonylphenoxy)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S.ClH/c1-14(11,12)9-5-3-2-4-8(9)13-7-6-10;/h2-5H,6-7,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIJJJHRGBBFFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1OCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

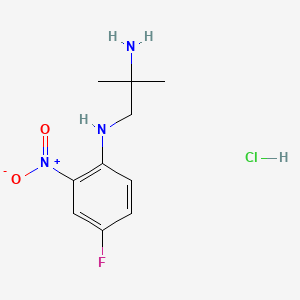
![(1R,5S)-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B6608180.png)
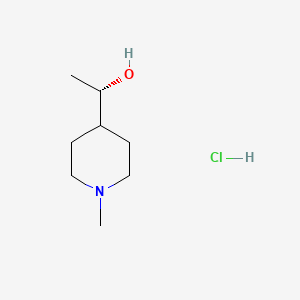
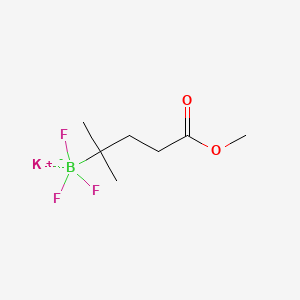
![tert-butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate](/img/structure/B6608194.png)
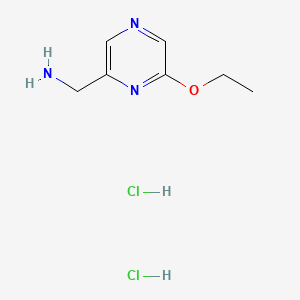
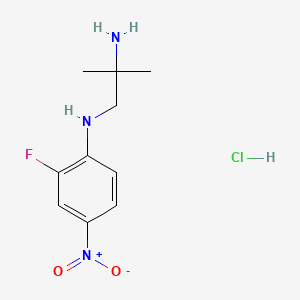
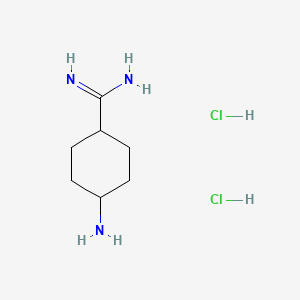
![tert-butyl 4-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate](/img/structure/B6608214.png)
![methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B6608215.png)
![ethyl 1-{[(1r,3r)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylate hydrochloride, trans](/img/structure/B6608219.png)

